![molecular formula C15H18O4 B12561698 Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate CAS No. 189884-47-7](/img/structure/B12561698.png)
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is a chemical compound with a complex structure that includes both ester and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl group.
Methyl malonate: Another related compound with one less ester group.
Propanedioic acid, dimethyl ester: A compound with similar ester groups but different structural features.
Uniqueness
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is unique due to the presence of both ester and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
189884-47-7 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
dimethyl 2-methyl-2-[(1S)-1-phenylprop-2-enyl]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-12(11-9-7-6-8-10-11)15(2,13(16)18-3)14(17)19-4/h5-10,12H,1H2,2-4H3/t12-/m0/s1 |
Clé InChI |
JJJHTFYISJOMIY-LBPRGKRZSA-N |
SMILES isomérique |
CC([C@@H](C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
SMILES canonique |
CC(C(C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
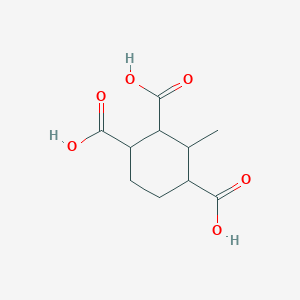
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
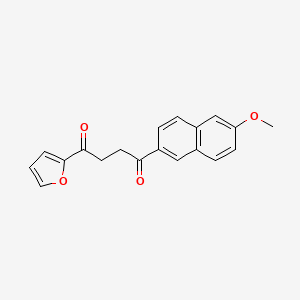
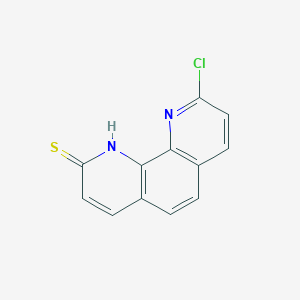
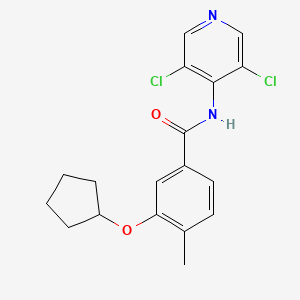
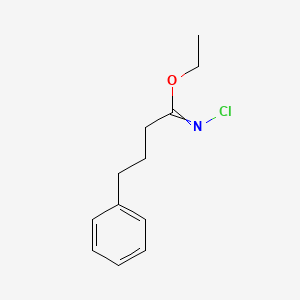
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
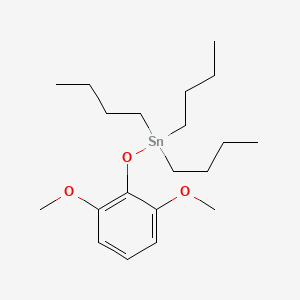
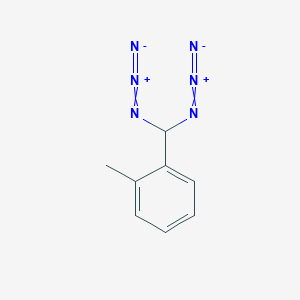
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
